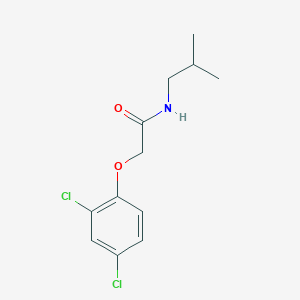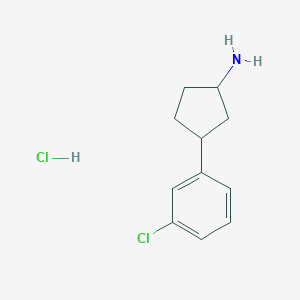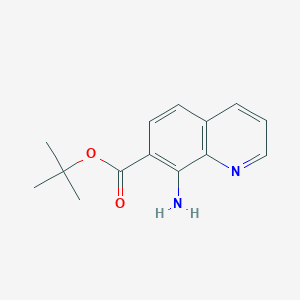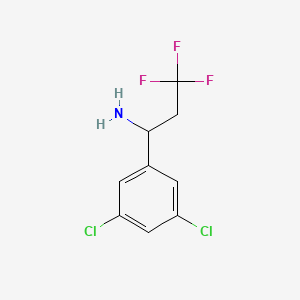
N-(4-fluorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-fluorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride” is a complex organic compound. It contains a fluorophenyl group, a triazine ring, and two piperidine rings. These components are often found in various pharmaceuticals and could potentially exhibit a range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a central triazine ring (a six-membered ring with three nitrogens and three carbons), attached to a fluorophenyl group and two piperidinyl groups. The exact 3D conformation would depend on the specific spatial arrangement of these groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including factors like its polarity, solubility, stability, and melting point .
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is not fully understood, but it has been shown to act as a potent inhibitor of various enzymes and receptors, including cyclin-dependent kinase 2, adenosine A1 receptor, and α1-adrenergic receptor. This compound has also been shown to modulate various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway, which are involved in cell proliferation, survival, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anticancer, neuroprotective, analgesic, and anti-inflammatory effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce oxidative stress and neuroinflammation in the brain, and reduce pain and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-fluorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride has several advantages for lab experiments, including its high potency, selectivity, and water solubility. However, this compound also has some limitations, including its potential toxicity and lack of specificity towards certain enzymes and receptors.
Zukünftige Richtungen
For N-(4-fluorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride research include the development of more specific and potent analogs, the exploration of its potential applications in other diseases, and the elucidation of its mechanism of action at the molecular level.
Synthesemethoden
N-(4-fluorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride can be synthesized using various methods, including the one-pot synthesis method and the microwave-assisted synthesis method. The one-pot synthesis method involves the reaction of 4-fluoroaniline with piperidine and triazine in the presence of a catalyst and a solvent, while the microwave-assisted synthesis method involves the reaction of 4-fluoroaniline, piperidine, and triazine in the presence of a solvent and a microwave irradiation source. Both methods have been shown to be effective in synthesizing this compound with high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, this compound has been shown to have potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neuroscience, this compound has been shown to have neuroprotective effects against oxidative stress and neuroinflammation, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In pharmacology, this compound has been shown to have potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN6.ClH/c20-15-7-9-16(10-8-15)21-17-22-18(25-11-3-1-4-12-25)24-19(23-17)26-13-5-2-6-14-26;/h7-10H,1-6,11-14H2,(H,21,22,23,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUNNASHRKWUBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCCCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClFN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,4-dimethylphenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2787206.png)
![3-Methyl-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2787209.png)
![3,5-Dimethyl-4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2787210.png)


![1-{[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one](/img/structure/B2787217.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2787219.png)
![(1R,4R)-N-butyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2787222.png)
![8-(2,5-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2787223.png)


![3-[[1-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2787228.png)

